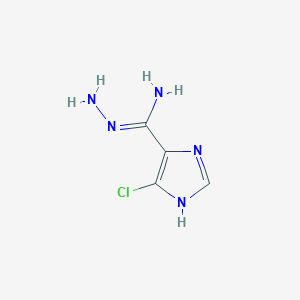
4-Chloro-1H-imidazole-5-carboximidhydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1H-imidazole-5-carboximidhydrazide is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications. The presence of a chloro group and a carboximidhydrazide moiety in this compound makes it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1H-imidazole-5-carboximidhydrazide typically involves the cyclization of amido-nitriles or the reaction of 2-[alkyl(aryl)amino]acetamides with the Vilsmeier-Haack reagent . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-1H-imidazole-5-carboximidhydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include substituted imidazoles, amines, and oxides .
Applications De Recherche Scientifique
4-Chloro-1H-imidazole-5-carboximidhydrazide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Chloro-1H-imidazole-5-carboximidhydrazide involves its interaction with molecular targets such as enzymes and receptors. The chloro group and carboximidhydrazide moiety play crucial roles in binding to these targets, leading to the inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with nucleophilic sites in biological molecules .
Comparaison Avec Des Composés Similaires
4-Chloro-1H-imidazole-5-carbaldehyde: Shares a similar core structure but differs in the functional group at the 5-position.
1-Methyl-1H-imidazole-5-carboxylic acid: Another imidazole derivative with different substituents.
Uniqueness: 4-Chloro-1H-imidazole-5-carboximidhydrazide is unique due to its specific combination of a chloro group and a carboximidhydrazide moiety, which imparts distinct chemical reactivity and biological activity . This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C4H6ClN5 |
|---|---|
Poids moléculaire |
159.58 g/mol |
Nom IUPAC |
N'-amino-5-chloro-1H-imidazole-4-carboximidamide |
InChI |
InChI=1S/C4H6ClN5/c5-3-2(4(6)10-7)8-1-9-3/h1H,7H2,(H2,6,10)(H,8,9) |
Clé InChI |
SURGGKHOKJUFEB-UHFFFAOYSA-N |
SMILES isomérique |
C1=NC(=C(N1)Cl)/C(=N/N)/N |
SMILES canonique |
C1=NC(=C(N1)Cl)C(=NN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



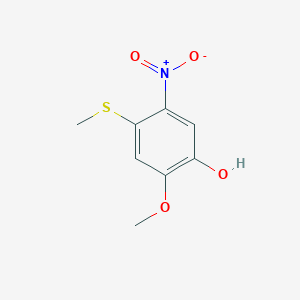
![(4S,7R,8S,9S,13Z,16S)-4,8-bis[[tert-butyl(dimethyl)silyl]oxy]-5,5,7,9,13-pentamethyl-16-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]cyclohexadec-13-ene-1,2,6-trione](/img/structure/B12827223.png)


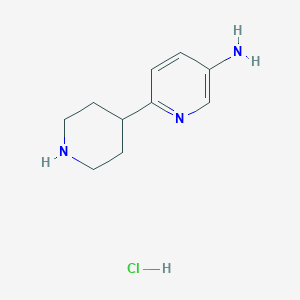

![2-Methyl-8,8a-dihydro-5,8-methanoimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B12827247.png)
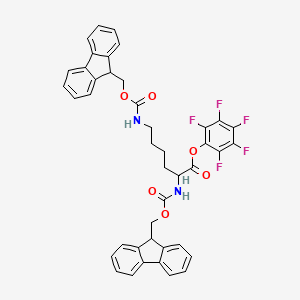
![6-Methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B12827272.png)
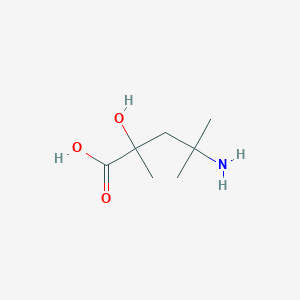
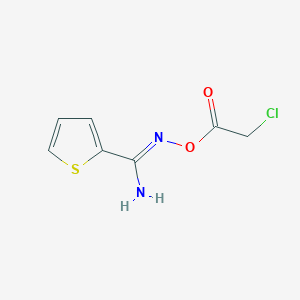

![(R)-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B12827294.png)
